Dipquo

Description

Structure

3D Structure

Properties

IUPAC Name |

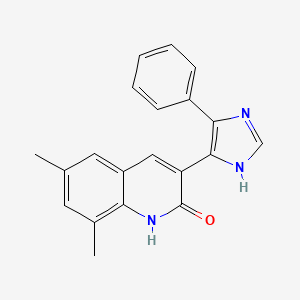

6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O/c1-12-8-13(2)17-15(9-12)10-16(20(24)23-17)19-18(21-11-22-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMBLNYSLKFCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=O)N2)C3=C(N=CN3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Small Molecule Dipquo: A Technical Guide to its Mechanism of Action in Promoting Osteogenic Differentiation

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of the small molecule 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)quinolin-2(1H)-one, known as Dipquo. This document is intended for researchers, scientists, and drug development professionals interested in the fields of bone regeneration, osteogenesis, and therapeutic development for bone-related disorders.

Core Mechanism of Action: Inhibition of Glycogen Synthase Kinase 3-Beta (GSK3-β)

This compound's primary mechanism of action is the inhibition of glycogen synthase kinase 3-beta (GSK3-β), a key enzyme implicated in a variety of cellular processes, including osteogenesis.[1][2] Through kinase profiling, cellular thermal shift assays, and functional studies, GSK3-β has been identified as a principal target of this compound.[1] The inhibition of GSK3-β by this compound leads to a cascade of downstream signaling events that ultimately promote osteogenic differentiation.[1]

Treatment of mouse C2C12 myoblasts with this compound has been shown to promote the expression and activity of alkaline phosphatase (ALP), a critical marker for osteoblast differentiation.[1] This effect is enhanced when this compound is used in conjunction with other GSK3-β inhibitors, and conversely, the osteogenic effects of this compound are diminished when the expression or function of GSK3-β is suppressed.

Downstream Signaling Pathways

The inhibition of GSK3-β by this compound initiates two prominent signaling pathways that converge to stimulate bone formation: the canonical Wnt/β-catenin pathway and the p38 MAPK pathway.

Activation of the Canonical Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK3-β is a key component of a destruction complex that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK3-β, this compound prevents the phosphorylation of β-catenin. This leads to the accumulation and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes involved in osteoblast differentiation, such as Runx2, Osterix, and Osteocalcin. Experimental evidence demonstrates that this compound treatment promotes the accumulation and activation of β-catenin.

Activation of the p38 MAPK Signaling Pathway

In addition to its effects on the Wnt/β-catenin pathway, this compound has been shown to promote osteoblast differentiation and maturation through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. Specifically, the p38-β isoform appears to be crucial for this compound's induction of ALP. Inhibition of p38 MAPK signaling or specific knockdown of the p38-β isoform attenuates the osteogenic effects of this compound.

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.

| Experiment | Methodology | Key Findings |

| Kinase Profiling | A library screen was conducted to assess the in vitro activity of this compound against a panel of kinases. | This compound was identified as an inhibitor of GSK3-β. |

| Cellular Thermal Shift Assay (CETSA) | C2C12 myoblasts were treated with this compound or a vehicle control. The cells were then subjected to a temperature gradient, and the soluble fraction of GSK3-β was quantified by Western blotting to assess thermal stabilization, indicating direct target engagement. | Confirmed the direct interaction and inhibition of GSK3-β by this compound in a cellular context. |

| Alkaline Phosphatase (ALP) Activity Assay | C2C12 cells were treated with varying concentrations of this compound for a specified period. ALP expression and activity were measured using p-nitrophenylphosphate (pNPP) as a substrate. | This compound treatment resulted in a dose-dependent increase in ALP expression and activity. |

| β-catenin Accumulation Assay | C2C12 cells were treated with this compound for various time points and at different doses. Whole-cell extracts were analyzed by Western blotting to determine the levels of β-catenin. | This compound treatment led to a significant increase in the accumulation of β-catenin in a time- and dose-dependent manner. |

| p38 MAPK Inhibition Assay | C2C12 cells were co-treated with this compound and a p38 MAPK inhibitor. ALP activity was then measured to determine the dependency of this compound's effect on this pathway. | Inhibition of p38 MAPK signaling attenuated the this compound-induced increase in ALP activity. |

| siRNA Knockdown of p38-β | C2C12 cells were transfected with siRNA targeting the p38-β isoform, followed by treatment with this compound. ALP induction was subsequently measured. | Specific knockdown of the p38-β isoform reduced the ability of this compound to induce ALP. |

| In Vivo Zebrafish Model | Developing zebrafish larvae and adult zebrafish with regenerating caudal fins were exposed to this compound. Ossification of vertebral primordia and osteogenic differentiation in the regenerating fin were assessed. | This compound stimulated ossification in developing larvae and increased osteogenic differentiation during fin regeneration. |

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on this compound.

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| ALP Activity | C2C12 myoblasts | This compound | Dose-dependent increase | |

| β-catenin Accumulation | C2C12 cells | This compound (Time-course and Dose-response) | Significant increase (p < 0.05 and p < 0.01) | |

| Osteoblast Gene Expression (Runx2, Osterix, Osteocalcin) | Mouse and human cell culture models | This compound | Marked promotion | |

| Calcium Matrix Deposition | Human mesenchymal stem cells | This compound | Significant increase |

Therapeutic Potential and Future Directions

The dual mechanism of action of this compound, involving both the Wnt/β-catenin and p38 MAPK pathways, makes it a promising lead candidate for the development of therapeutics for bone-related disorders. Its ability to promote osteoblast differentiation and bone mineralization has been demonstrated in various in vitro and in vivo models.

Furthermore, the inhibition of GSK3-β by this compound has implications beyond bone regeneration. GSK3-β is also implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. This compound has been shown to suppress the activation of tau microtubule-associated protein, suggesting its potential as a therapeutic agent for neurodegenerative disorders as well.

Future research should focus on further in vivo validation of this compound's efficacy and safety, as well as on understanding its broader pharmacological profile and potential off-target effects. The development of structural analogs may also lead to the discovery of even more potent and selective modulators of GSK3-β signaling.

References

Dipquo as a Small Molecule Inhibitor of Glycogen Synthase Kinase 3-β: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthale Kinase 3-β (GSK3-β) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including glycogen metabolism, cell development, and gene transcription.[1] Its dysregulation has been linked to various pathologies, including Alzheimer's disease, bipolar disorder, and cancer, making it a significant target for therapeutic intervention.[2][3] This technical guide provides an in-depth overview of Dipquo, a small molecule identified as an inhibitor of GSK3-β signaling.[4][5] this compound has been shown to promote osteogenic differentiation, making it a compound of interest for both regenerative medicine and as a pharmacological tool to study GSK3-β-related pathways.

Mechanism of Action

This compound's inhibitory effect on GSK3-β signaling has been elucidated through a series of functional and biochemical assays. The primary mechanism involves the modulation of downstream targets of GSK3-β, leading to the accumulation and activation of β-catenin and the suppression of tau protein phosphorylation. It is important to note that while this compound functions as a GSK3-β inhibitor, it is currently unknown if GSK3-β is a direct molecular target.

Wnt/β-Catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK3-β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3-β, as demonstrated by this compound, prevents this phosphorylation event. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it acts as a transcriptional co-activator, stimulating the expression of target genes involved in processes such as osteogenesis.

Tau Phosphorylation

GSK3-β is known to phosphorylate the microtubule-associated protein tau. Hyperphosphorylation of tau is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. By inhibiting GSK3-β signaling, this compound has been shown to suppress the phosphorylation of tau, suggesting its potential therapeutic relevance in neurodegenerative disorders.

Quantitative Data

Currently, there is limited publicly available quantitative data on the direct inhibition of GSK3-β by this compound, such as IC50 or Ki values. The primary research identifying this compound's activity utilized a concentration of 10 μM for in vitro kinase profiling and cellular assays.

| Compound | Target | Assay Type | Concentration | % Inhibition | Reference |

| This compound | GSK3-β | In vitro kinase assay | 10 µM | >70% |

Further dose-response studies are required to determine the precise potency and affinity of this compound for GSK3-β.

Experimental Protocols

The identification and characterization of this compound as a GSK3-β inhibitor involved several key experimental methodologies.

In Vitro Kinase Profiling

This experiment was conducted to identify the potential kinase targets of this compound. A panel of kinases, including GSK3-β, was screened for inhibition by this compound.

General Protocol:

-

Assay Principle: The assay measures the ability of a kinase to phosphorylate a specific substrate. The inhibition by a test compound is determined by the reduction in phosphorylation. Various detection methods can be used, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo).

-

Reagents:

-

Recombinant human GSK3-β enzyme

-

Specific peptide substrate for GSK3-β

-

ATP

-

Assay buffer

-

This compound (or other test compounds) dissolved in DMSO

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

-

Procedure: a. Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a microplate. b. Add this compound or control (DMSO) to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration. e. Stop the reaction and add the detection reagents according to the manufacturer's protocol. f. Measure the signal (e.g., luminescence) using a plate reader. g. Calculate the percent inhibition relative to the control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay used to verify the engagement of a drug with its target protein in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation.

General Protocol:

-

Cell Culture and Treatment: a. Culture cells (e.g., C2C12 myoblasts) to a suitable confluency. b. Treat the cells with this compound or a vehicle control (DMSO) and incubate to allow for compound uptake.

-

Heat Challenge: a. Aliquot the cell suspension into PCR tubes. b. Heat the tubes at a range of temperatures for a fixed duration using a thermal cycler. This creates a temperature gradient to determine the melting curve of the target protein.

-

Cell Lysis and Protein Extraction: a. Lyse the cells using freeze-thaw cycles or lysis buffer. b. Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.

-

Protein Detection and Analysis: a. Quantify the amount of soluble GSK3-β in the supernatant at each temperature point using Western blotting with a specific antibody. b. Plot the relative amount of soluble protein against temperature to generate a melting curve. c. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A ΔTm is calculated by comparing the Tm of the treated and untreated samples.

Conclusion and Future Directions

This compound has been identified as a valuable small molecule inhibitor of GSK3-β signaling. Its ability to promote osteogenic differentiation and suppress tau phosphorylation highlights its potential in diverse research areas, from bone regeneration to neurodegenerative disease modeling. While the direct binding target of this compound remains to be definitively confirmed, the presented evidence strongly supports its on-target activity on the GSK3-β pathway.

Future research should focus on:

-

Determining the precise IC50 and Ki values of this compound for GSK3-β through comprehensive dose-response studies.

-

Elucidating whether this compound directly binds to GSK3-β or acts on an upstream regulator.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in relevant animal models of disease.

This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental approaches used for its characterization. Further investigation will be crucial to fully unlock the therapeutic and research potential of this promising small molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of GSK-3 induces differentiation and impaired glucose metabolism in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSK3beta regulates differentiation and growth arrest in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dipquo in Osteoblast Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the small molecule Dipquo and its significant role in promoting osteoblast differentiation. This compound has been identified as a potent inducer of osteogenesis, operating through a dual mechanism involving the inhibition of Glycogen Synthase Kinase 3-beta (GSK3-β) and the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This guide will detail the signaling pathways affected by this compound, present quantitative data from key experimental findings, provide comprehensive experimental protocols for the assays used to characterize this compound's function, and visualize the underlying molecular interactions and experimental workflows.

Introduction

Osteoblasts are the primary bone-forming cells, and their differentiation from mesenchymal stem cells (MSCs) is a critical process in bone development, remodeling, and repair. The discovery of small molecules that can modulate this process holds significant therapeutic potential for treating bone-related disorders such as osteoporosis, fractures, and developmental defects. This compound has emerged as a promising osteogenic compound that enhances the differentiation of precursor cells into mature, mineralizing osteoblasts.[1][2]

Mechanism of Action: Signaling Pathways

This compound's pro-osteogenic effects are primarily mediated through two key signaling pathways: the Wnt/β-catenin pathway via GSK3-β inhibition and the p38 MAPK pathway.

Inhibition of GSK3-β and Activation of Wnt/β-catenin Signaling

This compound functions as an inhibitor of GSK3-β, a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway.[1][2] In the absence of a Wnt signal, GSK3-β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK3-β, this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[1] Nuclear β-catenin then acts as a transcriptional co-activator, complexing with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to upregulate the expression of target genes essential for osteoblast differentiation, such as Runx2 and Sp7 (Osterix).

References

- 1. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of Dipquo on p38 MAPK-β Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule Dipquo and its targeted influence on the p38 mitogen-activated protein kinase (MAPK) signaling pathway, with a specific focus on the activation of the p38 MAPK-β isoform. This compound has been identified as a potent promoter of osteogenic differentiation, a process intricately linked to the activation of p38 MAPK signaling.[1][2] This document summarizes the current understanding of this compound's mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the associated signaling cascades.

Core Mechanism of Action: Indirect Activation via GSK3-β Inhibition

Research has elucidated that this compound's primary mechanism for activating p38 MAPK is indirect, stemming from its inhibitory effect on glycogen synthase kinase 3-beta (GSK3-β).[1][3] Inhibition of GSK3-β by this compound initiates a signaling cascade that culminates in the phosphorylation and subsequent activation of p38 MAPK.[1] This targeted action on GSK3-β has been validated through kinase profiling, cellular thermal shift assays (CETSA), and functional studies. The activation of p38 MAPK, particularly the β-isoform, is a critical downstream event in this compound-mediated osteogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to this compound's effect on p38 MAPK activation and associated markers of osteogenic differentiation.

| Parameter | Cell Line | Treatment | Observation | Significance | Reference |

| p38 MAPK Activation Timing | Myoblast cells | This compound | Peak activation observed between 2 and 4 hours post-treatment, followed by a rapid decline to baseline. | Suggests a transient but critical role for p38 MAPK activation in initiating downstream osteogenic programs. | |

| Synergistic p38 MAPK Activation | C2C12 myoblasts | Subthreshold this compound + Subthreshold AZD (GSK3-β inhibitor) | Significant increase in p38 MAPK phosphorylation only with the combinatorial treatment. | Demonstrates the synergistic effect of targeting GSK3-β for p38 MAPK activation. | |

| Alkaline Phosphatase (ALP) Activity | C2C12 myoblasts | This compound | Promoted ALP expression and activity. | Indicates a functional outcome of the this compound-induced signaling cascade. |

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for this compound-mediated p38 MAPK-β activation.

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the effects of this compound.

Western Blotting for p38 MAPK Phosphorylation

-

Objective: To determine the phosphorylation status of p38 MAPK following treatment with this compound.

-

Cell Culture and Treatment: C2C12 myoblasts are cultured to a suitable confluency and then treated with either DMSO (vehicle control) or this compound at various concentrations and for different time points (e.g., 0, 1, 2, 4, 8 hours). For synergy experiments, cells are co-treated with subthreshold doses of this compound and a known GSK3-β inhibitor like AZD1080.

-

Lysis and Protein Quantification: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK. Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total p38 MAPK to ensure equal loading.

-

Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated p38 MAPK to total p38 MAPK is calculated to determine the level of activation.

Alkaline Phosphatase (ALP) Activity Assay

-

Objective: To assess the effect of this compound on osteogenic differentiation by measuring ALP activity.

-

Cell Culture and Treatment: C2C12 cells or human mesenchymal stem cells (hMSCs) are seeded in multi-well plates and treated with this compound or vehicle control for a specified period (e.g., 3 days).

-

Cell Lysis: After the treatment period, cells are washed with PBS and lysed.

-

ALP Activity Measurement: The ALP activity in the cell lysates is determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate. The absorbance is measured at a specific wavelength (e.g., 405 nm).

-

Normalization: The ALP activity is normalized to the total protein content of the respective samples.

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the direct binding of this compound to its target protein, GSK3-β.

-

Methodology: Cell extracts are treated with this compound or a control compound. The samples are then heated to various temperatures to induce protein denaturation. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

-

Analysis: The amount of soluble GSK3-β remaining at each temperature is assessed by Western blotting or other protein detection methods. A shift in the melting curve in the presence of this compound indicates direct binding to GSK3-β.

Experimental Workflow Visualization

The following diagram outlines the general workflow for investigating this compound's effect on p38 MAPK-β activation.

Conclusion

The available evidence strongly supports the role of this compound as an activator of the p38 MAPK-β signaling pathway, which is crucial for its pro-osteogenic effects. The indirect mechanism of action, through the inhibition of GSK3-β, presents a novel approach for modulating this pathway. Further research, including more extensive quantitative proteomics and in vivo studies, will be instrumental in fully elucidating the therapeutic potential of this compound in bone regeneration and related disorders.

References

- 1. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Small Molecule Promoting Mouse and Human Osteoblast Differentiation via Activation of p38 MAPK-β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Dipquo: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Aspects of Dipquo for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound, chemically identified as 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)quinolin-2(1H)-one, is a novel small molecule that has demonstrated significant potential in promoting osteoblast differentiation and bone mineralization. Discovered through a high-throughput phenotypic screen for activators of alkaline phosphatase (ALP), this compound has been shown to exert its pro-osteogenic effects through the modulation of key signaling pathways, primarily by inhibiting Glycogen Synthase Kinase 3-beta (GSK3-β) and activating the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades and experimental workflows.

Discovery of this compound

This compound was identified from a high-throughput screen of a chemical library for compounds that could activate the expression of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation, in the murine myoblast cell line C2C12.

High-Throughput Screening (HTS)

A quantitative high-throughput screen (qHTS) was performed on a diverse chemical library to identify small molecules that could induce ALP activity in C2C12 cells. The screen identified several initial hits, with this compound emerging as a lead candidate due to its potent and consistent activity.

Table 1: High-Throughput Screening Data for this compound

| Parameter | Value | Cell Line | Assay |

| EC50 for ALP Activation | 6.27 µM | C2C12 | Alkaline Phosphatase Activity Assay |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound has not been explicitly published in the primary literature, a plausible synthetic route can be devised based on established methods for the synthesis of quinolinone and imidazole derivatives. The proposed synthesis involves a multi-step process, likely commencing with the formation of the 6,8-dimethylquinolin-2-one core, followed by the construction and attachment of the 4-phenyl-1H-imidazol-5-yl moiety.

Proposed Synthetic Pathway

A potential synthetic approach could involve the Friedländer annulation to construct the quinolinone ring system from 2-amino-3,5-dimethylacetophenone and a suitable three-carbon synthon. The resulting 3-substituted quinolinone could then be further functionalized to introduce the imidazole ring, possibly through a variation of the van Leusen imidazole synthesis or a multi-component reaction.

Mechanism of Action

Subsequent to its discovery, the mechanism of action of this compound was investigated through a series of biochemical and cellular assays. These studies revealed that this compound's pro-osteogenic effects are mediated through the inhibition of GSK3-β and the activation of the p38 MAPK signaling pathway.

Inhibition of Glycogen Synthase Kinase 3-beta (GSK3-β)

Kinase profiling assays identified GSK3-β as a primary target of this compound. Cellular thermal shift assays (CETSA) further confirmed the direct engagement of this compound with GSK3-β within the cellular environment.

Table 2: Kinase Profiling Results for this compound

| Kinase | Percent Inhibition (at 10 µM this compound) |

| GSK3-β | >95% |

| Other Kinases | Variable (Data not shown) |

The inhibition of GSK3-β by this compound leads to the stabilization and nuclear accumulation of β-catenin, a key transcriptional co-activator in the canonical Wnt signaling pathway, which is known to play a crucial role in osteogenesis.

Activation of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

Studies have also demonstrated that this compound treatment leads to the activation of the p38 MAPK pathway. This activation is crucial for the induction of osteoblast differentiation markers.

Biological Effects on Osteogenesis

This compound has been shown to promote multiple stages of osteoblast differentiation and function, from the expression of early markers to the deposition of mineralized matrix.

Induction of Osteogenic Markers

Treatment of mesenchymal progenitor cells with this compound leads to a significant upregulation of key osteogenic transcription factors and markers.

Table 3: Effect of this compound on Osteogenic Gene Expression

| Gene | Fold Change (vs. Control) | Cell Line |

| Runx2 | Increased | C2C12 |

| Osterix | Increased | C2C12 |

| Osteocalcin | Increased | C2C12 |

Enhancement of Matrix Mineralization

In addition to inducing gene expression, this compound treatment of human mesenchymal stem cells results in a significant increase in the deposition of a mineralized extracellular matrix, a hallmark of mature osteoblasts.

Table 4: Effect of this compound on Matrix Mineralization

| Assay | Result | Cell Line |

| Alizarin Red S Staining | Significant increase in calcium deposition | hMSCs |

Experimental Protocols

High-Throughput Screening for ALP Activators

Objective: To identify small molecules that increase alkaline phosphatase activity in C2C12 cells.

Methodology:

-

Cell Seeding: C2C12 myoblasts are seeded into 384-well plates at a density of 2,500 cells per well in DMEM supplemented with 10% FBS and allowed to adhere overnight.

-

Compound Treatment: A chemical library is dispensed into the assay plates at a final concentration of 10 µM. Control wells receive DMSO vehicle.

-

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

ALP Assay: The medium is aspirated, and cells are lysed. An ALP substrate solution (e.g., p-nitrophenyl phosphate) is added to each well.

-

Data Acquisition: The absorbance at 405 nm is measured using a plate reader.

-

Data Analysis: The activity of each compound is calculated as the percentage increase in ALP activity relative to the DMSO-treated controls.

Kinase Profiling Assay

Objective: To identify the kinase targets of this compound.

Methodology:

-

Assay Platform: A panel of purified human kinases is utilized in an in vitro kinase assay format (e.g., LanthaScreen™ Eu Kinase Binding Assay or similar).

-

Compound Incubation: this compound is incubated with each kinase in the presence of an ATP-competitive fluorescent tracer.

-

Detection: The binding of the tracer to the kinase is measured by time-resolved Förster resonance energy transfer (TR-FRET). Displacement of the tracer by this compound results in a decrease in the FRET signal.

-

Data Analysis: The percent inhibition for each kinase is calculated based on the reduction in the FRET signal compared to a no-compound control.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to GSK3-β in a cellular context.

Methodology:

-

Cell Treatment: Intact C2C12 cells are treated with this compound (10 µM) or vehicle (DMSO) for 1 hour.

-

Thermal Challenge: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by rapid cooling.

-

Cell Lysis and Fractionation: Cells are lysed by freeze-thaw cycles, and the soluble protein fraction is separated from aggregated proteins by centrifugation.

-

Protein Detection: The amount of soluble GSK3-β in each sample is quantified by Western blotting using a specific anti-GSK3-β antibody.

-

Data Analysis: The thermal melting curve of GSK3-β is plotted for both this compound-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Caption: Signaling pathway of this compound in promoting osteogenesis.

An In-depth Technical Guide on the Cellular Impact of Ibrutinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a first-in-class, orally administered small molecule that functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It has significantly altered the treatment landscape for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[3][4] This guide provides a detailed examination of Ibrutinib's mechanism of action, its effects on key cellular signaling pathways, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action

Ibrutinib's primary mechanism of action is the irreversible inhibition of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[4] This pathway is fundamental for the proliferation, differentiation, and survival of B-cells. Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to its inactivation. This irreversible binding effectively blocks the downstream signaling cascade that is often dysregulated in B-cell cancers, thereby inhibiting the growth and survival of malignant cells.

Impact on B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is a central driver of B-cell development and is frequently hyperactive in B-cell malignancies. Antigen binding to the BCR initiates a signaling cascade involving the activation of several kinases, with BTK playing a pivotal role.

Key steps in the BCR pathway and Ibrutinib's intervention:

-

Activation of Upstream Kinases: Upon antigen stimulation, LYN and SYK, two upstream kinases, become activated. LYN phosphorylates the BCR co-receptor CD19, which in turn activates PI3K.

-

BTK Activation: Activated PI3K generates PIP3, which recruits BTK to the cell membrane, allowing for its complete activation by LYN and SYK.

-

Downstream Signaling: Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2). This leads to an increase in intracellular calcium and the activation of several downstream pathways, including the mitogen-activated protein kinase (MAPK), nuclear factor-κB (NF-κB), and AKT pathways. These pathways are critical for promoting cell proliferation and survival.

-

Ibrutinib's Inhibitory Action: By irreversibly binding to BTK, Ibrutinib prevents its phosphorylation and activation. This blockade halts the entire downstream signaling cascade, leading to decreased proliferation and increased apoptosis (programmed cell death) of malignant B-cells.

Ibrutinib blocks the BCR signaling pathway by irreversibly inhibiting BTK.

Quantitative Data on Ibrutinib's Potency

The inhibitory potency of Ibrutinib is quantified by its half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit a biological process by 50%.

| Target/Cell Line | IC50 Value | Description | Reference |

| BTK (enzymatic assay) | 0.5 nM | Direct inhibition of BTK enzymatic activity. | |

| BTK autophosphorylation (DOHH2 cell line) | 11 nM | Inhibition of BTK autophosphorylation in a B-cell line. | |

| PLCγ phosphorylation (DOHH2 cell line) | 29 nM | Inhibition of the phosphorylation of BTK's substrate, PLCγ. | |

| ERK phosphorylation (DOHH2 cell line) | 13 nM | Inhibition of a downstream kinase in the BCR pathway. | |

| B-cell proliferation (primary B-cells) | 8 nM | Inhibition of BCR-activated primary B-cell proliferation. | |

| Raji cells (Burkitt lymphoma) | 5.20 µM | Inhibition of cell proliferation. | |

| Ramos cells (Burkitt lymphoma) | 0.868 µM | Inhibition of cell proliferation. |

Impact on Other Signaling Pathways

Beyond the BCR pathway, Ibrutinib also affects other signaling cascades, contributing to its therapeutic efficacy and, in some cases, its side effects.

-

Chemokine Receptor Signaling: Ibrutinib inhibits the signaling of chemokine receptors CXCR4 and CXCR5. This disruption impairs the homing and adhesion of malignant B-cells to protective microenvironments within lymphoid tissues, contributing to their mobilization into the peripheral blood.

-

Toll-Like Receptor (TLR) Signaling: BTK is involved in TLR signaling, which can contribute to the activation of NF-κB. Ibrutinib's inhibition of BTK can therefore also modulate immune responses mediated by TLRs.

-

Off-Target Effects: Ibrutinib can bind to other kinases that share a similar cysteine residue in their active site. These off-target effects can lead to side effects such as atrial fibrillation, which is thought to be mediated by the inhibition of C-terminal Src kinase (CSK). Other off-target kinases include EGFR, HER2, ITK, and TEC.

Ibrutinib's on-target and off-target effects on various kinases.

Detailed Experimental Protocols

The following are representative methodologies used to investigate the effects of Ibrutinib on cellular signaling.

1. Western Blotting for Protein Phosphorylation

-

Objective: To determine the effect of Ibrutinib on the phosphorylation status of key signaling proteins like BTK, PLCγ2, and ERK.

-

Methodology:

-

Cell Culture and Treatment: B-cell lymphoma cell lines (e.g., DOHH2, Raji, Ramos) are cultured under standard conditions. Cells are then treated with varying concentrations of Ibrutinib or a vehicle control (e.g., DMSO) for a specified duration.

-

Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-BTK, anti-phospho-PLCγ2). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels of the respective proteins.

-

2. Cell Proliferation Assay

-

Objective: To measure the effect of Ibrutinib on the proliferation of cancer cells.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.

-

Drug Treatment: Cells are treated with a range of concentrations of Ibrutinib.

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.

-

Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The absorbance or luminescence, which is proportional to the number of viable cells, is measured.

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value for cell proliferation can be calculated.

-

3. In Vitro Kinase Assay

-

Objective: To directly measure the inhibitory effect of Ibrutinib on the enzymatic activity of BTK.

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing purified recombinant BTK enzyme, a specific substrate peptide, and ATP.

-

Inhibitor Addition: Ibrutinib is added to the reaction mixture at various concentrations.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at an optimal temperature.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified, typically using a method that detects the incorporation of radiolabeled phosphate from ATP or through the use of phosphorylation-specific antibodies in an ELISA-based format.

-

IC50 Determination: The data is plotted to determine the concentration of Ibrutinib required to inhibit 50% of the kinase activity.

-

Workflow of key experiments to study Ibrutinib's effects.

Ibrutinib exerts its profound anti-cancer effects primarily through the potent and irreversible inhibition of BTK, a central node in the B-cell receptor signaling pathway. This targeted action disrupts the survival and proliferation signals essential for malignant B-cells. A comprehensive understanding of its on-target and off-target activities, supported by robust experimental data, is crucial for optimizing its therapeutic use and for the development of next-generation kinase inhibitors with improved specificity and safety profiles.

References

A Technical Whitepaper on DIPQUO: A Novel Glycogen Synthase Kinase 3-Beta Inhibitor with Therapeutic Potential in Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and hyperphosphorylated tau protein, leading to the formation of neurofibrillary tangles. Glycogen synthase kinase 3-beta (GSK3-β) is a key kinase implicated in the hyperphosphorylation of tau. This whitepaper provides a technical overview of the small molecule DIPQUO, a novel inhibitor of GSK3-β. Through its targeted action, this compound has demonstrated the ability to suppress the activation of tau protein, a critical pathological hallmark of AD. This document details the mechanism of action, experimental validation, and potential signaling pathways associated with this compound, positioning it as a promising candidate for further investigation in the development of Alzheimer's therapeutics.

Introduction

The quest for effective Alzheimer's disease therapies has led to the investigation of various molecular targets. One such target of significant interest is Glycogen Synthase Kinase 3-beta (GSK3-β), a serine/threonine kinase that plays a crucial role in numerous cellular processes, including the pathological hyperphosphorylation of the microtubule-associated protein tau.[1][2][3] The small molecule, this compound, has been identified as a potent inhibitor of GSK3-β signaling.[1] Initially discovered for its role in promoting osteogenic differentiation, its mechanism of action bears direct relevance to Alzheimer's disease research.[1] Specifically, this compound has been shown to suppress the activation of tau, an established effector of GSK3-β signaling in the context of AD. This document serves as a comprehensive technical guide to the core findings related to this compound and its connection to Alzheimer's disease research.

Mechanism of Action of this compound

The primary mechanism of action for this compound is the inhibition of Glycogen Synthase Kinase 3-beta (GSK3-β). This was elucidated through a series of rigorous experimental procedures, including kinase profiling and cellular thermal shift assays. By inhibiting GSK3-β, this compound effectively modulates downstream signaling pathways, leading to a reduction in the phosphorylation of key substrates, including the tau protein. Furthermore, the inhibitory action of this compound on GSK3-β leads to the accumulation and activation of β-catenin, another well-known substrate of GSK3-β.

Signaling Pathway of this compound in the Context of Alzheimer's Disease

The signaling cascade initiated by this compound culminates in the reduced phosphorylation of the tau protein. The pathway, as understood from current research, is depicted below.

Caption: Signaling pathway of this compound, illustrating the inhibition of GSK3-β and the subsequent reduction in tau hyperphosphorylation.

Experimental Data

The following table summarizes the key experimental findings and quantitative data from the foundational research on this compound.

| Experiment | Model System | Treatment | Key Finding | Quantitative Data/Observation | Reference |

| Kinase Profiling | In vitro | This compound | Identification of GSK3-β as a primary target of this compound. | Data not publicly available in detail. | |

| Cellular Thermal Shift Assay | Mouse C2C12 myoblasts | This compound | Confirmation of this compound engagement with GSK3-β in a cellular context. | Data not publicly available in detail. | |

| Alkaline Phosphatase Expression | Mouse C2C12 myoblasts | This compound | This compound promotes alkaline phosphatase expression and activity. | Synergistic enhancement with other GSK3-β inhibitors. | |

| Osteoblast Gene Expression | Human multipotent progenitors | This compound and GSK3-β inhibitors | This compound synergizes with GSK3-β inhibitors to stimulate osteoblast gene expression. | Specific fold-change data not provided in the abstract. | |

| β-catenin Accumulation | Cellular models | This compound | This compound treatment leads to the accumulation and activation of β-catenin. | Specific quantitative levels not provided in the abstract. | |

| Tau Activation Suppression | Cellular models | This compound | This compound suppresses the activation of tau microtubule-associated protein. | Specific levels of tau phosphorylation reduction not provided in the abstract. |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

Kinase Profiling

Kinase profiling studies are essential to determine the specificity of a small molecule inhibitor. While the exact panel of kinases was not detailed in the available literature, a typical protocol involves:

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Kinase Panel Screening: The compound is incubated with a large panel of purified kinases in the presence of a suitable substrate and ATP.

-

Activity Measurement: Kinase activity is measured, often through the quantification of substrate phosphorylation, using methods such as radiometric assays (e.g., ³³P-ATP) or fluorescence-based assays.

-

Data Analysis: The percentage of inhibition at each concentration is calculated to determine the IC50 value for each kinase, identifying the primary targets of the compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the binding of a ligand to its target protein in a cellular environment. The protocol generally follows these steps:

-

Cell Culture and Treatment: Mouse C2C12 myoblasts are cultured and treated with either this compound or a vehicle control.

-

Heating Gradient: The treated cells are subjected to a temperature gradient. The binding of this compound to GSK3-β is expected to stabilize the protein, increasing its melting temperature.

-

Cell Lysis and Protein Separation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

-

Protein Quantification: The amount of soluble GSK3-β at each temperature is quantified using techniques like Western blotting or mass spectrometry.

-

Melting Curve Generation: A melting curve is generated to determine the temperature at which 50% of the protein denatures. A shift in this melting temperature in the this compound-treated cells confirms target engagement.

Experimental Workflow

The logical flow of the key experiments performed to characterize this compound is visualized below.

Caption: Logical workflow of the key experiments for the characterization of this compound.

Therapeutic Implications for Alzheimer's Disease

The identification of this compound as a GSK3-β inhibitor that can suppress tau activation holds significant promise for Alzheimer's disease drug development. By targeting a key enzyme in the tau pathology cascade, this compound presents a disease-modifying therapeutic strategy. The potential benefits include:

-

Reduction of Neurofibrillary Tangles: By inhibiting the hyperphosphorylation of tau, this compound could reduce the formation of neurofibrillary tangles, a primary driver of neurodegeneration in AD.

-

Preservation of Neuronal Function: The stabilization of microtubules through the maintenance of normally phosphorylated tau could help preserve neuronal structure and function.

-

Complementary to Anti-Amyloid Therapies: A GSK3-β inhibitor like this compound could be used in combination with anti-amyloid therapies to target both major pathological hallmarks of AD.

Conclusion and Future Directions

This compound has emerged as a compelling small molecule with a clear mechanism of action targeting GSK3-β. Its demonstrated ability to suppress tau activation provides a strong rationale for its further investigation as a potential therapeutic agent for Alzheimer's disease. Future research should focus on:

-

In vivo Efficacy: Evaluating the efficacy of this compound in animal models of Alzheimer's disease to assess its impact on cognitive function and neuropathology.

-

Pharmacokinetics and Safety: Determining the pharmacokinetic profile and conducting comprehensive safety and toxicology studies.

-

Structure-Activity Relationship (SAR) Studies: Optimizing the chemical structure of this compound to enhance its potency, selectivity, and drug-like properties.

The continued exploration of this compound and similar GSK3-β inhibitors will be a critical endeavor in the ongoing effort to develop effective treatments for Alzheimer's disease.

References

- 1. The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Oral (−)-Epicatechin Inhibits Progressive Tau Pathology in rTg4510 Mice Independent of Direct Actions at GSK3β [frontiersin.org]

- 3. Neurons derived from sporadic Alzheimer's disease iPSCs reveal elevated TAU hyperphosphorylation, increased amyloid levels, and GSK3B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Dipquo, a Novel TAK1 Inhibitor for Cancer Cell Research

Introduction

Dipquo is a potent and selective small-molecule inhibitor of Tumor-Associated Kinase 1 (TAK1). TAK1 is a critical intracellular signaling molecule that plays a key role in regulating cellular responses to inflammatory cytokines, leading to the activation of the NF-κB transcription factor and the subsequent expression of pro-survival and anti-apoptotic genes. In many cancer types, this pathway is constitutively active, promoting cell proliferation and resistance to therapy. This compound effectively blocks this signaling cascade, making it a valuable tool for investigating cancer cell biology and a potential candidate for therapeutic development.

This document provides detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic effects and to confirm its mechanism of action by observing the modulation of downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines after 72-Hour Treatment

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-231 | Breast Cancer | 85 |

| A549 | Lung Cancer | 120 |

| HCT116 | Colon Cancer | 95 |

| PANC-1 | Pancreatic Cancer | 150 |

IC50 values were determined using a standard MTS assay following a 72-hour continuous exposure to this compound.

Table 2: Effect of this compound on Cell Viability in A549 Lung Cancer Cells

| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |

| Vehicle Control (0.1% DMSO) | - | 100 ± 4.5 |

| This compound | 50 nM | 78 ± 3.2 |

| This compound | 100 nM | 51 ± 4.1 |

| This compound | 200 nM | 22 ± 2.8 |

| This compound | 400 nM | 8 ± 1.9 |

Cell viability was measured via MTS assay after 72 hours of treatment. Data are normalized to the vehicle control.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway targeted by this compound and the general experimental workflow for its characterization in cell culture.

Caption: The TAK1 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound in cell culture.

Experimental Protocols

Protocol 1: Determining IC50 using an MTS Cell Viability Assay

This protocol describes how to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete growth medium (e.g., RPMI-1640 + 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader (490 nm absorbance)

Methodology:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 2X serial dilution of this compound in complete growth medium from the stock solution. For example, create concentrations ranging from 1 µM to 1 nM.

-

Include a vehicle control (0.1% DMSO in medium) and a "no cells" blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control solution to each well.

-

-

Incubation:

-

Return the plate to the incubator and incubate for 72 hours at 37°C, 5% CO2.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent directly to each well.

-

Incubate the plate for 1-3 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "no cells" blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: (Absorbance_Treated / Absorbance_Vehicle) * 100.

-

Plot the percent viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

-

Protocol 2: Western Blot Analysis of TAK1 Pathway Inhibition

This protocol is used to confirm that this compound inhibits the phosphorylation of downstream targets in the TAK1 signaling pathway.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Cytokine stimulant (e.g., TNFα, 20 ng/mL)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Methodology:

-

Cell Seeding and Treatment:

-

Seed 1 x 10^6 A549 cells per well in 6-well plates and incubate for 24 hours.

-

Pre-treat the cells with this compound (e.g., at 1X and 5X the IC50 concentration) or vehicle (0.1% DMSO) for 2 hours.

-

Stimulate the cells by adding TNFα (20 ng/mL) for 15 minutes. A non-stimulated control group should also be included.

-

-

Protein Lysate Preparation:

-

Wash the cells twice with ice-cold PBS.

-

Add 150 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 20 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C on a shaker.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total IκBα and a loading control like β-actin.

-

Analyze band intensity using software like ImageJ to quantify the reduction in protein phosphorylation upon this compound treatment.

-

Application Notes and Protocols for Dipquo Treatment in Human Mesenchymal Stem Cells

Introduction

"Dipquo" is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in regulating the self-renewal and differentiation of human mesenchymal stem cells (hMSCs).[1][2][3] Dysregulation of Wnt/β-catenin signaling is implicated in various cellular processes, including senescence and lineage commitment.[1][4] These application notes provide detailed protocols for utilizing this compound to modulate hMSC behavior, specifically focusing on its effects on proliferation, viability, and differentiation into osteogenic and adipogenic lineages.

Core Applications:

-

Inhibition of Wnt/β-catenin signaling: To study the downstream effects on hMSC fate decisions.

-

Promotion of adipogenesis: By suppressing the pro-osteogenic Wnt pathway, this compound can enhance differentiation into adipocytes.

-

Maintenance of hMSC stemness: By modulating Wnt signaling, this compound may help in maintaining the undifferentiated state of hMSCs during in vitro expansion.

Experimental Protocols

1. Culture of Human Mesenchymal Stem Cells

This protocol outlines the standard procedure for culturing and expanding hMSCs prior to treatment with this compound.

-

Materials:

-

Human mesenchymal stem cells (bone marrow or adipose-derived)

-

MSC Basal Medium

-

Fetal Bovine Serum (FBS), MSC-qualified

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Incubator (37°C, 5% CO2)

-

-

Protocol:

-

Prepare complete growth medium: MSC Basal Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Thaw cryopreserved hMSCs rapidly in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

-

Seed the cells in a T-75 flask and incubate at 37°C with 5% CO2.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, passage them using Trypsin-EDTA.

-

2. This compound Treatment of hMSCs

This protocol describes how to treat cultured hMSCs with this compound to assess its biological effects.

-

Materials:

-

Cultured hMSCs (passage 3-6)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete growth medium

-

Multi-well cell culture plates (6-well, 24-well, or 96-well)

-

-

Protocol:

-

Seed hMSCs in the desired multi-well plate format at a density of 5,000 cells/cm².

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare working solutions of this compound in complete growth medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

-

3. Cell Viability and Proliferation Assays

These assays are used to determine the cytotoxic and cytostatic effects of this compound on hMSCs.

-

Materials:

-

This compound-treated hMSCs in a 96-well plate

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Plate reader

-

-

Protocol (CCK-8):

-

Add 10 µL of CCK-8 solution to each well of the 96-well plate containing 100 µL of medium.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

4. Osteogenic and Adipogenic Differentiation Assays

These protocols are used to assess the effect of this compound on the differentiation potential of hMSCs.

-

Osteogenic Differentiation:

-

Culture hMSCs to 70-80% confluency and then switch to an osteogenic differentiation medium (complete growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid) containing this compound or vehicle control.

-

Change the medium every 3-4 days for 14-21 days.

-

Assess differentiation by Alizarin Red S staining for calcium deposits.

-

-

Adipogenic Differentiation:

-

Culture hMSCs to 100% confluency and then induce differentiation with an adipogenic medium (complete growth medium supplemented with dexamethasone, insulin, indomethacin, and IBMX) containing this compound or vehicle control.

-

Change the medium every 3-4 days for 14-21 days.

-

Evaluate adipogenesis by Oil Red O staining for lipid droplets.

-

5. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for analyzing the expression of key genes involved in Wnt signaling and differentiation.

-

Materials:

-

This compound-treated hMSCs

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., AXIN2, LEF1, RUNX2, PPARG) and housekeeping genes (e.g., GAPDH, RPL13A).

-

-

Protocol:

-

Isolate total RNA from treated and control hMSCs.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the appropriate primers and master mix.

-

Analyze the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.

-

Data Presentation

Table 1: Effect of this compound on hMSC Viability

| This compound Concentration (µM) | Cell Viability (% of Control) after 48h |

| 0 (Vehicle) | 100 ± 5.2 |

| 0.1 | 98.6 ± 4.8 |

| 1 | 95.3 ± 6.1 |

| 10 | 92.1 ± 5.5 |

| 50 | 75.4 ± 7.3 |

| 100 | 52.8 ± 8.0 |

Table 2: Effect of this compound on Gene Expression in hMSCs (48h Treatment)

| Gene | Fold Change (1 µM this compound) | Fold Change (10 µM this compound) |

| AXIN2 (Wnt target) | 0.45 ± 0.08 | 0.12 ± 0.03 |

| LEF1 (Wnt target) | 0.52 ± 0.11 | 0.18 ± 0.05 |

| RUNX2 (Osteogenic marker) | 0.78 ± 0.15 | 0.41 ± 0.09 |

| PPARG (Adipogenic marker) | 1.85 ± 0.22 | 3.12 ± 0.35 |

Table 3: Quantification of hMSC Differentiation with this compound (1 µM) after 21 days

| Differentiation Lineage | Quantification Method | Vehicle Control | This compound (1 µM) |

| Osteogenesis | Alizarin Red Staining (OD 562 nm) | 0.85 ± 0.12 | 0.35 ± 0.07 |

| Adipogenesis | Oil Red O Staining (OD 510 nm) | 0.42 ± 0.09 | 1.15 ± 0.18 |

Visualizations

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing the effects of this compound on hMSCs.

References

- 1. WNT/beta-catenin signalling interrupts a senescence-induction cascade in human mesenchymal stem cells that restricts their expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wnt/β-Catenin Signaling Determines the Vasculogenic Fate of Postnatal Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Running Against the Wnt: How Wnt/β-Catenin Suppresses Adipogenesis [frontiersin.org]

- 4. Wnt/β-catenin signaling induces the aging of mesenchymal stem cells through the DNA damage response and the p53/p21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Osteogenic Differentiation in C2C12 Myoblasts with Dipquo

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule Dipquo has been identified as a potent inducer of osteogenic differentiation in C2C12 myoblasts.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study and promote the transition of myoblasts to an osteoblastic lineage. The underlying mechanism of this compound involves the inhibition of Glycogen Synthase Kinase 3-beta (GSK3-β), a key negative regulator of the Wnt/β-catenin signaling pathway.[1][2] Inhibition of GSK3-β by this compound leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates transcription of osteogenic genes.[1] This process is also associated with the activation of the p38 MAPK signaling pathway, which is crucial for skeletal differentiation.

These protocols and data summaries are intended to guide researchers in academic and industrial settings to effectively use this compound as a tool for bone tissue engineering research and as a potential lead compound in the development of therapeutics for bone regeneration.

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of osteogenic differentiation in C2C12 cells, as reported in "The small molecule this compound promotes osteogenic differentiation via inhibition of glycogen synthase kinase 3-beta signaling."

Table 1: Dose-Response of this compound on β-Catenin Accumulation in C2C12 Cells

| This compound Concentration (µM) | Treatment Duration | Relative β-Catenin Level (Fold Change vs. DMSO) |

| 10 | 6 hours | ~1.5 |

| 10 | 12 hours | ~2.0 |

| 10 | 24 hours | ~3.0 |

| 2.5 | 24 hours | ~1.8 |

| 5 | 24 hours | ~2.2 |

| 10 | 24 hours | ~3.0 |

Table 2: Synergistic Effect of this compound and GSK3-β Inhibitors on Alkaline Phosphatase (ALP) Activity in C2C12 Cells

| Treatment (3 days) | ALP Activity (Fold Change vs. Control) |

| Subthreshold this compound (5 µM) | No significant increase |

| Subthreshold CHIR99021 (5 µM) | No significant increase |

| This compound (5 µM) + CHIR99021 (5 µM) | Synergistic increase |

| Subthreshold this compound (5 µM) | No significant increase |

| Subthreshold AZD2858 (500 nM) | No significant increase |

| This compound (5 µM) + AZD2858 (500 nM) | Synergistic increase |

Table 3: Synergistic Effect of this compound and AZD2858 on p38 MAPK Phosphorylation in C2C12 Cells

| Treatment (2.5 hours) | Relative Phospho-p38 MAPK Level (Fold Change vs. DMSO) |

| Subthreshold this compound (2.5 µM) | No significant increase |

| Subthreshold AZD2858 (100 nM) | No significant increase |

| This compound (2.5 µM) + AZD2858 (100 nM) | Significant increase |

Experimental Protocols & Workflows

The following diagrams and protocols provide a comprehensive guide for inducing and assessing osteogenic differentiation in C2C12 cells using this compound.

Protocol 1: C2C12 Cell Culture and Osteogenic Induction with this compound

Materials:

-

C2C12 mouse myoblast cell line

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Tissue culture plates/flasks

Procedure:

-

Cell Culture: Culture C2C12 cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: When cells reach 70-80% confluency, passage them using Trypsin-EDTA. Avoid letting cells become over-confluent as it can affect differentiation potential.

-

Seeding for Differentiation: Seed C2C12 cells in the desired culture plates (e.g., 6-well, 24-well) at a density that will allow them to reach near confluency at the start of differentiation (e.g., 2 x 10^5 cells/well for a 6-well plate). Allow cells to adhere and grow overnight in Growth Medium.

-

Induction of Differentiation:

-

Once cells are ~80-90% confluent, aspirate the Growth Medium.

-

Wash the cells once with PBS.

-

Add Differentiation Medium containing the desired concentration of this compound (e.g., 10 µM). Include a vehicle control (DMSO) at the same final concentration.

-

-

Medium Change: Change the Differentiation Medium with freshly prepared this compound every 2-3 days.

-

Time Course: Continue the differentiation for the desired period, typically 3-7 days for early osteogenic markers like ALP, and 14-21 days for later markers like mineralization (Alizarin Red S staining).

Protocol 2: Alkaline Phosphatase (ALP) Staining

Materials:

-

Differentiated C2C12 cells in culture plates

-

PBS

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or 10% formalin.

-

Alkaline Phosphatase Staining Kit (e.g., using BCIP/NBT substrate or a similar azo dye method). Alternatively, prepare staining solution:

-

Naphthol AS-MX phosphate solution

-

Fast Blue RR salt solution

-

Tris-HCl buffer (pH 8.5)

-

Procedure:

-

Wash and Fix: After the desired differentiation period (e.g., 3-7 days), aspirate the medium and gently wash the cells twice with PBS. Fix the cells with Fixation Solution for 10-15 minutes at room temperature.

-

Wash: Aspirate the fixative and wash the cells three times with PBS.

-

Staining: Prepare the ALP staining solution according to the manufacturer's instructions. If preparing manually, mix the Naphthol AS-MX phosphate and Fast Blue RR salt solutions in Tris-HCl buffer.

-

Incubation: Add the staining solution to each well, ensuring the cell monolayer is completely covered. Incubate at room temperature in the dark for 15-30 minutes, or until a blue/purple precipitate is visible in the positive control wells.

-

Stop Reaction: Stop the staining reaction by aspirating the staining solution and washing the cells 2-3 times with PBS.

-

Imaging: Add PBS to the wells to prevent drying and visualize the cells under a bright-field microscope. ALP-positive cells will appear blue/purple.

Protocol 3: Alizarin Red S (ARS) Staining for Mineralization

Materials:

-

Differentiated C2C12 cells (typically 14-21 days)

-

PBS

-

Fixation Solution: 4% PFA in PBS or 10% formalin.

-

Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)

Procedure:

-

Wash and Fix: Aspirate the culture medium and gently wash the cells twice with PBS. Fix the cells with Fixation Solution for 30 minutes at room temperature.

-

Wash: Aspirate the fixative and wash the cells three times with deionized water.

-

Staining: Add the Alizarin Red S solution to each well to cover the cell layer. Incubate at room temperature for 5-20 minutes. Monitor the staining progress under a microscope.

-

Wash: Aspirate the ARS solution and wash the cells 3-5 times with deionized water to remove excess stain.

-

Imaging: Add PBS to the wells and visualize the calcium deposits, which will stain red/orange, under a bright-field microscope.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression

Materials:

-

Differentiated C2C12 cells

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., Runx2, Sp7 (Osterix), Alpl (ALP), Bglap (Osteocalcin)) and a housekeeping gene (e.g., Gapdh, Actb)

-

qPCR instrument

Procedure:

-

RNA Extraction: At desired time points (e.g., day 3, 7, 14), lyse the cells directly in the culture plate and extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reactions by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data. The relative expression of target genes can be calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.

Protocol 5: Western Blot for Protein Expression and Phosphorylation

Materials:

-

Differentiated C2C12 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-